molecular formula C8H13Cl3O2 B218686 (Z)-4-amino-2-fluorobut-2-enoic acid CAS No. 113779-23-0

(Z)-4-amino-2-fluorobut-2-enoic acid

Cat. No.: B218686
CAS No.: 113779-23-0
M. Wt: 119.09 g/mol
InChI Key: XWAOSJLMXCZMHD-IWQZZHSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing (Z)-4-amino-2-fluorobut-2-enoic acid within Non-Natural Amino Acid Research

Non-natural amino acids (UAAs), also referred to as non-proteinogenic or unnatural amino acids (NPAAs), are amino acids that are not among the 20 genetically coded in living organisms. nih.gov These compounds, which can be either naturally occurring products of specialized metabolic pathways or entirely synthetic creations, have become indispensable tools in chemical and biological research. sigmaaldrich.comsciencedaily.com Their structural diversity allows for the fine-tuning of peptide and protein properties, offering a way to overcome the limitations of the natural amino acid toolkit. sigmaaldrich.comsciencedaily.com

The incorporation of UAAs into peptides or proteins can confer a range of desirable properties. For instance, they can enhance metabolic stability and resistance to degradation by proteases, a common challenge for peptide-based drugs. nih.govplos.org By modifying side chains or the peptide backbone, researchers can alter the conformation of a peptide, potentially improving its binding affinity, selectivity, and biological activity. sigmaaldrich.comnih.gov This has profound implications for drug discovery, where UAAs serve as building blocks for peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological profiles. sigmaaldrich.com

This compound fits within this context as a rationally designed UAA. It is not found in the genetic code but is synthesized to serve specific research purposes. nih.gov Its value lies in its unique combination of functionalities: the amino group, the carboxylic acid, the stereodefined double bond, and the fluorine atom. Researchers utilize such compounds to create novel biochemical probes to study biological processes, such as peptide-MHC interactions in the immune system, or to serve as building blocks for new bioactive molecules. plos.orgnih.gov The synthesis and application of UAAs like this compound expand the chemical space available for protein engineering and the development of next-generation therapeutics. sciencedaily.comnih.gov

Significance of α,β-Unsaturated and Fluorinated Amino Acids in Chemical Biology and Synthetic Chemistry

The chemical structure of this compound contains two features of high strategic importance in modern chemistry: a fluorine substituent and an α,β-unsaturated carbonyl system.

α,β-Unsaturated Amino Acids: The α,β-unsaturated moiety is a key structural motif found in many natural products and pharmacologically active compounds. In the context of amino acids, this feature introduces conformational rigidity, restricting the molecule's flexibility compared to its saturated counterpart. This can be advantageous in drug design for pre-organizing a peptide into a specific bioactive conformation. The double bond can also act as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in enzyme active sites. This property makes α,β-unsaturated amino acids valuable as potential irreversible enzyme inhibitors. The related, non-fluorinated compound, (Z)-4-amino-2-butenoic acid, for example, is known to be a partial agonist for GABA receptors. wikipedia.org The combination of both fluorination and α,β-unsaturation in this compound creates a unique building block with a rich potential for influencing molecular properties and biological activity.

Historical Development of Stereoselective Amino Acid Synthesis

The synthesis of amino acids has been a central theme in organic chemistry for over a century. The earliest methods, such as the Strecker synthesis developed in 1850, produced racemic mixtures (equal amounts of both enantiomers) of amino acids. masterorganicchemistry.com However, since biological systems are chiral and typically recognize only one specific enantiomer of an amino acid (usually the L-form), the development of methods to selectively synthesize a single enantiomer—a field known as stereoselective or asymmetric synthesis—became a critical goal.

Early progress in this area relied on the resolution of racemic mixtures, a process that separates the two enantiomers but is inherently inefficient as it discards at least half of the material. A major breakthrough came with the use of chiral auxiliaries. This strategy involves temporarily attaching a chiral molecule to the starting material to guide the reaction toward the formation of the desired stereoisomer, after which the auxiliary is removed. This approach was first applied to the Strecker synthesis as early as 1963. masterorganicchemistry.com

In subsequent decades, the field of asymmetric synthesis exploded with new innovations. The development of chiral catalysts, including both metal complexes and small organic molecules (organocatalysts), revolutionized the synthesis of amino acids. researchgate.net Phase-transfer catalysis emerged as another powerful technique for the stereoselective alkylation of glycine (B1666218) derivatives to produce a wide variety of α-amino acids. acs.org More recently, biocatalysis, which uses enzymes to perform chemical transformations, has gained prominence. nih.gov Engineered enzymes like transaminases can produce unnatural amino acids with very high stereoselectivity. nih.gov Photobiocatalysis, a newer strategy combining light and enzymes, has further expanded the possibilities for creating complex amino acids with multiple stereocenters. nih.gov The synthesis of specialized molecules like fluorinated amino acids has built upon these foundational methods, often requiring the development of new fluorinating reagents and tailored catalytic systems to achieve high efficiency and stereocontrol. mdpi.comrsc.org

Data Tables

Table 1: Computed Properties of this compound

Property Value Source
Molecular Formula C₄H₆FNO₂ PubChem CID 6443915 nih.gov
Molecular Weight 119.09 g/mol PubChem CID 6443915 nih.gov
IUPAC Name (2Z)-4-aminobut-2-enoic acid PubChem CID 6443915 nih.gov
InChIKey XWAOSJLMXCZMHD-IWQZZHSRSA-N PubChem CID 6443915 nih.gov

| Canonical SMILES | C(C=C(C(=O)O)F)N | PubChem CID 6443915 nih.gov |

Table 2: Names of Compounds Mentioned

Compound Name
This compound
(Z)-4-amino-2-butenoic acid
(Z)-4-amino-2-(fluoromethyl)but-2-enoic acid
(Z)-4-Amino-4-oxobut-2-enoic acid
4-fluoro-L-threonine
Cysteine
Glycine
Leucine
Serine
Threonine
Tryptophan
Tyrosine
Valine
Penicillin
Vancomycin
Cyclosporine
Monosodium glutamate (B1630785)
Maleamic acid
Sodium chloride
Dimethyl sulfoxide (B87167) (DMSO)
Polyethylene glycol 300 (PEG300)
Tween-80
SBE-β-CD
Corn oil
Propionic anhydride

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113779-23-0

Molecular Formula

C8H13Cl3O2

Molecular Weight

119.09 g/mol

IUPAC Name

(Z)-4-amino-2-fluorobut-2-enoic acid

InChI

InChI=1S/C4H6FNO2/c5-3(1-2-6)4(7)8/h1H,2,6H2,(H,7,8)/b3-1-

InChI Key

XWAOSJLMXCZMHD-IWQZZHSRSA-N

SMILES

C(C=C(C(=O)O)F)N

Isomeric SMILES

C(/C=C(/C(=O)O)\F)N

Canonical SMILES

C(C=C(C(=O)O)F)N

Synonyms

4-AFBEA
4-amino-2-fluorobut-2-enoic acid

Origin of Product

United States

Synthetic Methodologies for Z 4 Amino 2 Fluorobut 2 Enoic Acid

Stereoselective Approaches to (Z)-4-amino-2-fluorobut-2-enoic acid Synthesis

The stereoselective synthesis of this compound is a complex undertaking that necessitates precise control over the configuration of the double bond. A viable and stereocontrolled approach involves the Horner-Wadsworth-Emmons (HWE) reaction. This strategy hinges on the reaction of a suitably protected β-amino aldehyde with a fluorinated phosphonate (B1237965) reagent.

A key precursor for this approach is an N-protected 3-aminopropanal (B1211446), such as N-carbobenzoxy-3-aminopropanal (N-Cbz-3-aminopropanal). The synthesis of this aldehyde has been reported, for instance, from 3-aminopropanol via N-protection followed by a selective oxidation. google.com This aldehyde can then be subjected to a Z-selective HWE olefination.

The other crucial component for the HWE reaction is a fluorinated phosphonate ylide. Ethyl 2-fluoro-2-diethylphosphonoacetate is a commercially available reagent that can be employed for this purpose. The reaction between the N-protected 3-aminopropanal and the fluorinated phosphonate, under specific Z-selective conditions, is expected to yield the desired protected this compound ester. Subsequent deprotection of the amino and carboxyl groups would then furnish the final product.

Development of Novel Reaction Pathways for α,β-Unsaturated Fluorinated Amino Acid Scaffolds

The synthesis of α,β-unsaturated fluorinated amino acids, such as this compound, has spurred the development of innovative reaction pathways. While direct methods remain challenging, multi-step sequences involving key transformations have proven effective.

One notable pathway centers on the use of α-formyl amino acids as key intermediates. These can be transformed into the corresponding (Z)-configured α-(2′-fluoro)vinyl amino acids through a three-step sequence. This sequence involves:

A Horner-Wadsworth-Emmons reaction with a reagent like diethyl α-fluoro-α-(phenylsulfonyl)-methyl phosphonate to yield an (E)-α-fluorovinyl sulfone.

Conversion of the sulfone to an (E)-α-fluorovinylstannane.

Deprotection to afford the (Z)-α-fluorovinyl amino acid.

This methodology highlights the utility of organosulfur and organotin chemistry in constructing the desired fluorinated scaffold.

Another emerging area involves the use of biocatalysis. While not yet specifically applied to this compound, enzyme-catalyzed reactions are being explored for the synthesis of other fluorinated amino acids. wikipedia.org These methods offer the potential for high stereoselectivity under mild reaction conditions.

Strategies for Stereochemical Control (Z-configuration) in Olefin Formation

Achieving the Z-configuration of the fluoroalkene is a critical aspect of the synthesis of this compound. Several olefination strategies have been developed to favor the formation of Z-isomers.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for alkene synthesis, and its stereochemical outcome can be influenced by the choice of phosphonate reagent and reaction conditions. While standard HWE conditions with stabilized phosphonates often favor the E-isomer, modifications have been developed to promote Z-selectivity. wikipedia.orgprepchem.com The Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups such as bis(trifluoroethyl)phosphonoacetate, is particularly effective in promoting the formation of Z-alkenes. ug.edu.pl The use of specific bases and low temperatures can further enhance Z-selectivity. For instance, using potassium hexamethyldisilazide (KHMDS) as the base in tetrahydrofuran (B95107) (THF) at low temperatures is a common strategy for achieving high Z:E ratios. ug.edu.pl

The Wittig reaction is another classical olefination method. The stereochemical outcome of the Wittig reaction is dependent on the nature of the phosphonium (B103445) ylide. Non-stabilized ylides generally lead to Z-alkenes, while stabilized ylides favor the E-isomer. acs.orgnih.gov For the synthesis of an α-fluoro-α,β-unsaturated ester, a stabilized ylide would be required, which would typically favor the E-isomer. However, specific conditions and reagent modifications can be employed to enhance Z-selectivity.

Below is a table summarizing the stereochemical outcomes of these reactions:

Olefination ReactionReagent TypeTypical ProductConditions for Z-Selectivity
Horner-Wadsworth-Emmons Stabilized PhosphonateE-alkeneStill-Gennari modification (e.g., bis(trifluoroethyl)phosphonoacetate), specific bases (e.g., KHMDS), low temperatures. ug.edu.pl
Wittig Reaction Non-stabilized YlideZ-alkeneStandard conditions. acs.org
Wittig Reaction Stabilized YlideE-alkeneModifications are needed to favor Z-isomer. nih.gov

Incorporating Fluorine into Amino Acid Architectures: Methodological Advances

The introduction of fluorine into amino acid scaffolds can be achieved through various methods, broadly categorized as electrophilic and nucleophilic fluorination, or by using fluorinated building blocks.

Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine atom ("F+"). Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. These reagents can be used to fluorinate enolates or other electron-rich species.

Nucleophilic fluorination employs reagents that deliver a nucleophilic fluoride (B91410) ion ("F-"). Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are often used to convert hydroxyl groups into fluorides.

A prevalent strategy for synthesizing α-fluoro-α,β-unsaturated carbonyl compounds involves the use of fluorinated building blocks . A key example is the Horner-Wadsworth-Emmons reaction using a fluorinated phosphonate, such as ethyl 2-fluoro-2-diethylphosphonoacetate, as discussed previously. This approach introduces the fluorine atom and constructs the carbon-carbon double bond in a single, stereocontrolled step.

The following table provides a comparison of these fluorination methods:

MethodReagent TypeTypical SubstrateKey Features
Electrophilic Fluorination NFSI, Selectfluor®Enolates, electron-rich systemsDelivers "F+".
Nucleophilic Fluorination DAST, Deoxo-Fluor®AlcoholsConverts C-OH to C-F.
Fluorinated Building Blocks Fluorinated phosphonates, etc.Carbonyl compoundsIntroduces fluorine and other functionalities simultaneously.

Chemoselective Protecting Group Strategies for Multifunctional Substrates

The synthesis of this compound requires a careful selection of protecting groups for the amino and carboxylic acid functionalities to ensure chemoselectivity during the synthetic sequence. The presence of the reactive α,β-unsaturated system adds another layer of complexity. An orthogonal protecting group strategy is essential, allowing for the selective removal of one group in the presence of others. wikipedia.org

For the amino group , common protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. nih.gov

The Boc group is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).

The Cbz group is also widely used and is typically removed by catalytic hydrogenolysis, which is a mild method that is often compatible with other functional groups.

For the carboxylic acid group , esterification is the most common protection strategy.

Methyl or ethyl esters are frequently used and can be hydrolyzed under basic conditions (e.g., with sodium hydroxide).

tert-Butyl esters are cleaved under acidic conditions, similar to the Boc group.

An effective strategy for the synthesis of this compound could involve the use of a Cbz group for the amine and a methyl or ethyl ester for the carboxylic acid. This combination allows for the selective deprotection of the ester under basic conditions, followed by the removal of the Cbz group via hydrogenolysis. This orthogonal approach prevents unwanted side reactions and allows for the isolation of the final product in high purity.

The table below outlines a potential orthogonal protecting group strategy:

Functional GroupProtecting GroupDeprotection Condition
Amino GroupBenzyloxycarbonyl (Cbz)Catalytic Hydrogenolysis (H₂, Pd/C)
Carboxylic AcidMethyl or Ethyl EsterBasic Hydrolysis (e.g., NaOH)

This strategic use of protecting groups is fundamental to the successful synthesis of complex, multifunctional molecules like this compound.

Mechanistic Investigations of Z 4 Amino 2 Fluorobut 2 Enoic Acid Reactivity

Elucidation of Reaction Mechanisms in Chemical Synthesis of (Z)-4-amino-2-fluorobut-2-enoic acid

The chemical synthesis of fluorinated amino acids, including analogues of this compound, often employs sophisticated strategies to construct the carbon skeleton and introduce the fluorine atom with high selectivity. One prominent method involves the asymmetric synthesis of fluorinated amino acids like (S)-2-Amino-4,4,4-trifluorobutanoic acid, which shares structural motifs with the target compound. A key strategy utilizes a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base. mdpi.com This complex then undergoes alkylation with a trifluoroethyl iodide reagent under basic conditions. mdpi.com

Other synthetic approaches towards related but-2-enoic acid structures can involve the hydrolysis of precursor molecules, such as substituted 3-(3-cyanothiophen-2-yl)imino-3H-furan-2-ones, which react via the opening of the furan (B31954) ring to form 4-oxo-2-aminobut-2-enoic acids. researchgate.net

Enzymatic Transformations and Biochemical Pathways Involving this compound Analogues

Analogues of this compound have been investigated as substrates and inhibitors for various enzymes, providing insight into biochemical pathways. For instance, (Z)- and (E)-4-amino-2-(trifluoromethyl)-2-butenoic acid have been studied as potential inactivators of γ-aminobutyric acid aminotransferase (GABA-AT). nih.gov These compounds act as alternate substrates for GABA-AT and are transaminated by the enzyme. nih.gov A key finding is that the enzyme also catalyzes the elimination of a fluoride (B91410) ion from these analogues, suggesting a complex interaction within the active site. nih.gov The actual inactivating species appears to be generated enzymatically from the initial compound before being released from the active site. nih.gov

Enzyme specificity is a critical factor in the biological activity of fluorinated amino acids. Enzymes exhibit high selectivity, often acting on only one specific stereoisomer of a compound (stereospecificity) or a particular chemical group or bond (geometric specificity). youtube.com

Studies on the fluorinase enzyme from Streptomyces cattleya reveal that substrate recognition is adaptable. nih.gov This enzyme, which naturally catalyzes the formation of a carbon-fluorine bond, can accept 2'-deoxyadenosine (B1664071) substrates, indicating that a planar ribose conformation is not a strict requirement for catalysis. nih.gov Structural analysis shows that the enzyme's active site can reorganize its hydrogen bonding network to accommodate these different substrates. nih.gov

In other enzymes, like a non-canonical D-amino acid transaminase from Blastococcus saxobsidens, expanded substrate specificity is achieved through flexibility in the active site. mdpi.com Features such as the flexibility of certain arginine residues and the absence of bulky residues at the entrance to the active site allow it to bind substrates with and without the typical α-carboxylate group, enabling it to process both D-amino acids and primary amines. mdpi.com The assistance of the α-carboxylate group in deprotonation can be a significant advantage during the formation of the Michaelis complex. mdpi.com

The table below summarizes kinetic parameters for the interaction of a GABA-AT with fluorinated butenoic acid analogues.

CompoundK_m (mM)Partition Ratio (Transamination/Inactivation)
(Z)-4-amino-2-(trifluoromethyl)-2-butenoic acid0.74~276
(E)-4-amino-2-(trifluoromethyl)-2-butenoic acid20.5~305
This table is based on data for the interaction with GABA-AT, demonstrating how stereoisomers can have different affinities for the enzyme's active site. nih.gov

The catalytic mechanisms employed by enzymes that interact with fluorinated substrates are diverse and finely tuned. Common strategies include acid-base catalysis, covalent catalysis, and the use of metal cofactors. wou.eduyoutube.com In covalent catalysis, a transient covalent bond is formed between the enzyme and the substrate, often involving a nucleophilic amino acid residue like serine or cysteine. wou.eduyoutube.com

A compelling example of catalytic control is seen in the fluoroacetyl-CoA thioesterase (FlK) from Streptomyces cattleya. nih.gov This enzyme shows a remarkable 10,000-fold preference for its fluorinated substrate over the non-fluorinated acetyl-CoA. nih.gov Mechanistic studies indicate this high selectivity is achieved through catalysis rather than just initial binding or molecular recognition. nih.gov The proposed mechanism involves deprotonation at the Cα position to form a putative ketene (B1206846) intermediate, a step that occurs specifically with the fluorinated substrate, dramatically accelerating its rate of hydrolysis. nih.gov The electron-withdrawing nature of the fluorine substituent is believed to favor this alternative reaction pathway. nih.gov

Many enzymes utilize a "catalytic triad (B1167595)," a set of three amino acids in the active site that work together to perform catalysis. youtube.com The classic example is the Ser-His-Asp triad found in serine proteases, where a histidine residue acts as a general base to activate a serine nucleophile. youtube.comyoutube.com This activated serine then attacks the substrate. youtube.com Such fundamental mechanisms are also relevant for enzymes processing fluorinated amino acids, where the electronic properties of the fluorine atom can influence specific steps like nucleophilic attack or the stability of intermediates.

Stereochemical Outcomes and Stereoselectivity in Chemical and Biological Reactions

Controlling stereochemistry is a central challenge and goal in the synthesis and reaction of chiral molecules like this compound. In chemical synthesis, stereoselectivity is often achieved by using chiral auxiliaries or catalysts.

The asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid using a Ni(II) complex of a glycine Schiff base provides an excellent example of stereochemical control. mdpi.com The chiral ligand attached to the nickel ion directs the incoming alkylating agent (CF₃–CH₂–I) to a specific face of the complex, resulting in a high degree of stereoselectivity. mdpi.com This method consistently produces the desired (S)(2S)-7 diastereomer with greater than 99% diastereomeric excess (de). mdpi.com The reaction can produce minor byproducts, including the other diastereomer, (S)(2R)-7, and a bis-alkylated product, but conditions can be optimized to minimize these. mdpi.com

The table below details the optimized conditions for the stereoselective alkylation step.

ParameterOptimized ConditionOutcome
Base (KOH)1.05 eq.\multirow{3}{*}{>99% de}
Alkylating Reagent (ICH₂CF₃)1.05 eq.
Temperature20-35 °C
SolventDMF/MeOH
Yield81.1%
This table presents the optimized conditions for the alkylation of the glycine Ni(II) complex (S)-6, leading to high yield and excellent stereoselectivity. mdpi.com

In biological systems, stereoselectivity is governed by the three-dimensional structure of enzyme active sites. youtube.com The fluorinase from Streptomyces cattleya, for example, demonstrates stereospecificity in its reactions. nih.gov

Identification and Characterization of Reaction Intermediates and Transition States

Understanding a reaction mechanism requires the identification of its intermediates and transition states. nih.gov These species are often highly reactive and short-lived, making their characterization challenging. nih.gov

In the chemical synthesis of fluorinated amino acids via the Ni(II) complex method, the alkylated Ni(II) complex, (S)(2S)-7, is a stable and isolable reaction intermediate. mdpi.com Its formation is the key step that determines the stereochemical outcome before its final disassembly to yield the product amino acid. mdpi.com

In enzymatic reactions, intermediates can be more elusive. The proposed mechanism for the fluoroacetyl-CoA thioesterase (FlK) involves a putative ketene intermediate, which is formed from the fluorinated substrate but not its non-fluorinated counterpart. nih.gov This difference in intermediate formation is the source of the enzyme's substrate selectivity. nih.gov Similarly, in the interaction of GABA-AT with trifluoromethyl-containing analogues of the title compound, evidence suggests that the substrate is first converted into a separate, enzymatically generated inactivating species, which is itself a reaction intermediate. nih.gov

Modern computational methods, such as Density Functional Theory (DFT) calculations, are increasingly used to explore reaction mechanisms, map energy landscapes, and predict the structures of transition states and intermediates that are difficult to observe experimentally. nih.gov

Structure Activity Relationship Sar Studies of Z 4 Amino 2 Fluorobut 2 Enoic Acid and Its Derivatives in Research

Conformational Analysis and Stereochemical Impact on Molecular Recognition in Model Systems

The stereochemistry and conformational profile of an inhibitor are paramount for its effective recognition and binding within an enzyme's active site. For (Z)-4-amino-2-fluorobut-2-enoic acid, these features are largely dictated by the rigid vinyl fluoride (B91410) moiety.

The presence of a carbon-carbon double bond restricts free rotation, creating two distinct geometric isomers: (Z) (zusammen) and (E) (entgegen). In the (Z)-isomer, the higher priority groups (the aminomethyl and carboxyl groups) are on the same side of the double bond. This fixed geometry imposes a significant conformational constraint, pre-organizing the molecule into a specific shape that must fit the topology of the target enzyme's active site.

The stereochemical impact can be summarized as follows:

Restricted Geometry : The planar C=C bond reduces the molecule's flexibility compared to its saturated counterpart, 4-amino-2-fluorobutanoic acid. This rigidity can enhance binding affinity by lowering the entropic penalty upon binding to a receptor.

Defined Spatial Arrangement : The (Z)-configuration places the amino and carboxyl functional groups in a precise spatial relationship. This arrangement is critical for mimicking the binding pose of the natural substrate, GABA, or for engaging with specific amino acid residues in the enzyme's active site.

Stereospecific Interactions : Enzyme active sites are chiral environments. The specific three-dimensional arrangement of atoms in the (Z)-isomer determines how it interacts with key residues. Studies on other enzyme systems have shown that stereoisomers of fluorinated inhibitors can have dramatically different activities, with one isomer acting as a potent inhibitor while the other is merely a substrate or is inactive. researchgate.net For example, research on fluorinated cyclopentane (B165970) analogs of GABA showed that both (E) and (Z) isomers were effective inactivators of GABA-AT, but they exhibited different kinetic parameters, underscoring the importance of stereochemistry. nih.gov

Table 1: Key Stereochemical Features of this compound and Their Implications

Stereochemical FeatureDescriptionImpact on Molecular Recognition
(Z)-Alkene GeometryThe aminomethyl and carboxyl groups are on the same side of the C=C double bond.Enforces a specific, rigid conformation, potentially favoring a binding pose within the enzyme active site and reducing the entropic cost of binding.
Vinylic FluorineA fluorine atom is directly attached to the C=C double bond.Influences the electronic properties of the double bond and introduces potential for specific interactions (e.g., hydrogen bonds, dipole interactions) with active site residues. Alters the molecule's polarity and steric profile.
Chirality of the SystemThe molecule as a whole presents a unique three-dimensional shape to the chiral active site of the enzyme.Enables stereospecific interactions, leading to differential binding affinity and reactivity compared to its (E)-isomer or non-fluorinated analogs.

Influence of Fluorine Substitution on Molecular Interactions and Bioactivity Profiles in Research Constructs

The substitution of a hydrogen atom with fluorine imparts unique physicochemical properties to organic molecules, significantly influencing their biological activity. nih.gov The vinylic fluorine in this compound is a key driver of its mechanism of action.

Key influences of the fluorine atom include:

Electronic Effects : Fluorine is the most electronegative element, and its presence on the vinyl group strongly polarizes the C-F bond. This inductive effect makes the adjacent carbon atom electron-deficient. This electronic perturbation can transform the otherwise unreactive alkene into a Michael acceptor, susceptible to nucleophilic attack by an active site residue, leading to irreversible enzyme inactivation. nih.gov Vinyl fluorides are recognized as privileged substructures that can function as irreversible enzyme inhibitors through this mechanism. nih.gov

Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This increased strength can block metabolic oxidation at that position, enhancing the metabolic stability and bioavailability of the compound. nih.govwho.int

Bioisosterism : Vinyl fluorides can serve as bioisosteres of amide bonds, mimicking their charge distribution and dipole moments. nih.gov This allows the fluorinated compound to be recognized by biological targets that normally bind peptides.

Enzyme Inactivation Pathway : For many fluorinated inhibitors of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes like GABA-AT, the mechanism involves enzymatic processing. The enzyme initiates a reaction, such as deprotonation, which is followed by the elimination of a fluoride ion. nih.govresearchgate.net This elimination generates a highly reactive electrophilic species within the active site, which then covalently modifies a key residue (like Lys-329 in GABA-AT), causing irreversible inactivation. nih.govacs.org Studies on related fluorinated GABA analogs confirm that fluoride ion release is a common feature of the inactivation process. nih.govacs.org

Table 2: Comparison of Physicochemical Properties of C-H vs. C-F Bonds

PropertyC-H BondC-F BondConsequence for Bioactivity
Bond Energy (kcal/mol)~99~116Increased metabolic stability; resistance to oxidative metabolism.
Electronegativity (Pauling Scale)H: 2.20F: 3.98Creates a strong bond dipole (Cδ+-Fδ-), alters local electronics, and can enable Michael addition.
Van der Waals Radius (Å)H: 1.20F: 1.47Minimal steric perturbation, allowing fluorine to replace hydrogen without significant size penalty.
Interaction PotentialPrimarily hydrophobicCan participate in hydrogen bonding (as an acceptor), dipole-dipole interactions, and halogen bonding.Provides opportunities for additional stabilizing interactions within the enzyme active site.

Rational Design Principles for this compound Derivatives as Biochemical Probes

The unique properties of the fluorine atom, particularly the stable isotope ¹⁹F, make this compound and its derivatives excellent candidates for use as biochemical probes, especially in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

The principles for designing such probes are:

Retention of Biological Activity : The primary requirement is that the probe must bind to the target of interest. Modifications to the parent structure should not abolish its ability to interact with the enzyme.

¹⁹F NMR Sensitivity : The ¹⁹F nucleus has 100% natural abundance, a high gyromagnetic ratio, and no background signal in biological systems, making it an extremely sensitive NMR reporter. cdnsciencepub.combiorxiv.org The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment. cdnsciencepub.com Upon binding to a protein, changes in the probe's conformation or electronic environment will result in a measurable change in its ¹⁹F NMR signal. nih.gov

Site-Specific Information : By observing the ¹⁹F NMR signal, researchers can gain insights into ligand binding, protein conformational changes, and enzyme dynamics in real-time. nih.gov For example, different signals might correspond to the free ligand, the ligand bound in the active site, and the covalently attached adduct after inactivation. nih.gov

Derivatization for Enhanced Properties : Derivatives of this compound could be synthesized to optimize their function as probes. For instance, additional fluorinated groups (e.g., a CF₃ group) could be installed to provide a stronger NMR signal or to probe different regions of the active site. nih.gov Alternatively, fluorescent tags could be attached to create dual-modality probes for both fluorescence imaging and NMR studies. The design of such probes for GABA receptors has been explored, demonstrating the feasibility of this approach. acs.org

Structure-Based Approaches to Modulating Biological System Interactions

Structure-based drug design utilizes the three-dimensional structure of a target protein to rationally design more potent and selective inhibitors. researchgate.net For this compound, this approach involves leveraging the known crystal structures of GABA-AT to understand and improve its interactions.

Key strategies include:

Active Site Analysis : The active site of GABA-AT contains the PLP cofactor covalently linked to a lysine (B10760008) residue (Lys-329). mdpi.com Other key residues, such as Arginine 192 (Arg192) and Arginine 445 (Arg445), have been identified as critical for binding the carboxylate groups of substrates and inhibitors through strong electrostatic interactions. nih.govnih.gov

Targeting Key Residues : An effective inhibitor should be designed to form favorable interactions with these residues. This compound likely positions its carboxylate group to interact with one of the key arginine residues. Its amino group engages with the PLP cofactor, initiating the catalytic cycle that leads to inactivation. nih.gov

Mechanism-Informed Design : Understanding the inactivation mechanism allows for the design of improved inhibitors. For many GABA-AT inactivators, inactivation proceeds through the formation of a reactive Michael acceptor or an enamine intermediate. nih.govacs.org Structure-based design can aim to create derivatives of this compound that are more efficiently converted into these reactive species. For instance, modifying the substituents on the carbon backbone could alter the acidity of key protons, accelerating the rate-limiting deprotonation step in the enzymatic reaction. nih.gov

Improving Selectivity : PLP-dependent enzymes share mechanistic similarities, which can lead to off-target effects. Structure-based design can help improve selectivity by exploiting subtle differences in the active sites of different enzymes. By comparing the active site of GABA-AT with that of other aminotransferases, modifications can be made to the inhibitor structure to enhance binding to GABA-AT while diminishing its affinity for off-targets. nih.gov

Table 3: Key GABA-AT Active Site Residues and Their Roles in Inhibitor Design

Active Site ResidueFunction in Catalysis/BindingRelevance for Inhibitor Design
Lys-329Forms a Schiff base with the PLP cofactor; acts as a general base in catalysis.Often the target of covalent modification by mechanism-based inactivators. Inhibitors are designed to be processed by the enzyme to expose a reactive group that attacks this lysine. acs.org
Arg-445Binds the distal carboxylate group of the GABA substrate through electrostatic interactions. Undergoes conformational changes upon inhibitor binding.Inhibitors with carboxylate or bioisosteric groups can be designed to form strong, tight-binding interactions with this residue, enhancing affinity and inducing inactivation. nih.govacs.org
Arg-192Also involved in anchoring the substrate's carboxylate group.Provides an additional binding point for negatively charged groups on an inhibitor, contributing to binding affinity. nih.gov
Tyr/Phe ResiduesForm a hydrophobic pocket or "aromatic cage" around the active site.Lipophilic or aromatic modifications to an inhibitor can engage in π-π or hydrophobic interactions with these residues to improve binding and selectivity.

Computational Chemistry Approaches to Z 4 Amino 2 Fluorobut 2 Enoic Acid

Quantum Chemical Calculations for Reaction Pathway Predictions and Mechanistic Insights

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms of enzyme inhibitors like (Z)-4-amino-2-fluorobut-2-enoic acid. Experimental studies suggest that its inactivation of γ-aminobutyric acid aminotransferase (GABA-AT) proceeds via a mechanism-based pathway involving an initial transamination, followed by isomerization to form a reactive Michael acceptor. nih.govosti.gov An active site nucleophile then attacks this acceptor, leading to covalent inactivation of the enzyme. nih.gov

While specific DFT studies modeling this exact pathway for this compound are not prominent in the literature, the established methodology involves creating a cluster model of the enzyme's active site. nih.gov This model includes the inhibitor, the crucial pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, and key amino acid residues. nih.gov QC calculations on this cluster can then map the potential energy surface of the proposed reaction. This allows for the identification of transition states and the calculation of activation energy barriers for each step, from the initial formation of the external aldimine to the final covalent modification. Such calculations provide theoretical validation for the proposed mechanism and can reveal subtle electronic effects imparted by the fluorine substituent on the reaction pathway.

A typical workflow for these calculations is summarized below:

StepComputational MethodObjectiveAnticipated Outcome
1. Model ConstructionMolecular Mechanics (MM) / Molecular Dynamics (MD)Generate a representative 3D structure of the enzyme-inhibitor complex.A stable, low-energy conformation of this compound in the GABA-AT active site.
2. Active Site ExtractionManual or Automated TruncationCreate a computationally manageable quantum mechanical (QM) region.A cluster model (~100-200 atoms) including the inhibitor, PLP, and key residues (e.g., Lys329). nih.gov
3. Reaction Coordinate ScanDFT (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*)Explore the energy changes along the proposed reaction path (e.g., isomerization, Michael addition).Identification of energy minima corresponding to intermediates and energy maxima corresponding to transition states.
4. Transition State OptimizationDFT with algorithms like Berny optimizationPrecisely locate the geometry of the transition state.A first-order saddle point on the potential energy surface.
5. Frequency AnalysisDFT (Harmonic Frequency Calculation)Confirm transition states (one imaginary frequency) and calculate zero-point vibrational energies.Thermodynamic parameters (enthalpy, Gibbs free energy) for the reaction profile.

Molecular Dynamics Simulations of this compound Interactions with Enzymes or Peptides in Theoretical Models

Molecular dynamics (MD) simulations are a cornerstone for understanding the dynamic interactions between a ligand and its protein target. For this compound, MD simulations can model its binding within the active site of GABA-AT, revealing the conformational flexibility of both the inhibitor and the enzyme over time. researchgate.netresearchgate.net These simulations provide a time-resolved view of the binding process, highlighting key intermolecular interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces that stabilize the enzyme-inhibitor complex.

In a typical MD study, the system, comprising the GABA-AT enzyme, the PLP cofactor, the inhibitor, solvent molecules, and ions, is simulated for a significant duration (e.g., 100 nanoseconds or more). dntb.gov.ua Analysis of the resulting trajectory can provide crucial data. nih.govdntb.gov.ua For example, monitoring the root-mean-square deviation (RMSD) of the protein backbone indicates the structural stability of the complex. dntb.gov.ua Meanwhile, the root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein, such as active site loops, that may be involved in inhibitor binding or catalysis. dntb.gov.ua Furthermore, MD simulations are essential for generating equilibrated structures that serve as the starting point for more computationally intensive QM/MM or quantum chemical calculations. nih.govresearchgate.net

Key Parameters Analyzed in a Typical MD Simulation of GABA-AT with an Inhibitor
ParameterDescriptionInsight GainedRelevant Study Context
RMSD (Root-Mean-Square Deviation)Measures the average deviation of protein backbone atoms from a reference structure over time.Assesses the overall structural stability of the enzyme-inhibitor complex and simulation convergence.Used to evaluate the stability of mutated GABA-AT models. dntb.gov.ua
RMSF (Root-Mean-Square Fluctuation)Measures the fluctuation of individual amino acid residues around their average position.Identifies flexible or rigid regions of the protein, highlighting residues that may be key for binding or conformational changes.Evaluates how mutations affect the dynamic behavior of different protein domains. dntb.gov.ua
Radius of Gyration (Rg)Indicates the compactness of the protein structure.Reveals any significant unfolding or conformational changes of the enzyme during the simulation.Applied to assess the overall folding of mutated GABA-AT structures. dntb.gov.ua
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the inhibitor and enzyme residues.Identifies specific residues that are critical for anchoring the inhibitor in the active site.Central to understanding binding modes in docking and MD studies of enzyme inhibitors. nih.gov
Dihedral Angle AnalysisMonitors the rotation around specific chemical bonds, such as those that position a reactive group.Assesses the orientation of the inhibitor's reactive moiety relative to the enzyme's catalytic residues.Used to monitor the alignment of an inhibitor's Cα-H bond relative to the PLP ring plane for catalysis. nih.gov

Prediction of Reactivity and Selectivity via Advanced Computational Models

Advanced computational models are crucial for predicting the chemical reactivity and selectivity of molecules like this compound. The experimentally proposed inactivation mechanism, which involves isomerization to a conjugated Michael acceptor, is itself a prediction of the molecule's inherent reactivity. nih.gov Computational models can quantify this reactivity. For instance, by calculating the distribution of electron density and molecular orbitals, these models can identify the most electrophilic or nucleophilic sites within the molecule.

Methods such as Frontier Molecular Orbital (FMO) theory can be applied. The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's propensity to act as an electron donor or acceptor, respectively. For the activated Michael acceptor form of this compound, the LUMO would likely be localized on the β-carbon of the α,β-unsaturated system, confirming it as the primary site for nucleophilic attack by an enzyme residue. Furthermore, electrostatic potential (ESP) maps can visually represent the charge distribution, highlighting electron-rich (red) and electron-poor (blue) regions, thereby predicting sites for electrostatic interactions and chemical reactions. These computational approaches allow for a rationalization of the observed inactivation mechanism at a fundamental electronic level. nih.gov

In Silico Screening and Design of Novel this compound Derivatives for Research Applications

In silico screening provides a rapid and cost-effective strategy for discovering and optimizing new enzyme inhibitors. nih.govuran.ua Using the known structure of this compound as a template, researchers can design a virtual library of novel derivatives with modified functional groups. These derivatives can then be computationally evaluated for their potential to bind more effectively to the GABA-AT active site. A primary tool for this is molecular docking, which predicts the preferred binding orientation of a ligand to its target and estimates the binding affinity. researchgate.nethkbpublications.com

The process often begins with creating a pharmacophore model based on the key interaction features of a known potent inhibitor, such as this compound or the FDA-approved drug vigabatrin. nih.gov This model, consisting of features like hydrogen bond donors/acceptors and hydrophobic centers, is used to filter large compound databases, identifying molecules with the correct spatial arrangement of functional groups. nih.gov Hits from this screening are then docked into the GABA-AT crystal structure. researchgate.netwjarr.com The results are ranked based on scoring functions that estimate the free energy of binding, allowing researchers to prioritize a smaller, more promising set of derivatives for actual chemical synthesis and biological testing. This approach accelerates the drug discovery process and helps in mapping the structure-activity relationship (SAR) of this class of inhibitors.

Energy Profile Analysis and Transition State Modeling for Synthetic Reactions

Computational chemistry is not only used to study enzyme interactions but also to analyze and optimize the synthetic reactions required to produce this compound and its derivatives. By modeling the reaction pathway for a given synthesis, chemists can gain a deeper understanding of the mechanism, identify potential bottlenecks, and predict the feasibility of proposed synthetic routes.

Advanced Analytical Techniques for Z 4 Amino 2 Fluorobut 2 Enoic Acid Characterization in Research

High-Resolution Spectroscopic Methods for Structural Elucidation

The definitive confirmation of the chemical structure of (Z)-4-amino-2-fluorobut-2-enoic acid relies on the synergistic use of several high-resolution spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method provides unique and complementary information about the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the position of the fluorine atom. In ¹H NMR, the chemical shifts and coupling constants of the protons would provide information about their chemical environment and spatial relationships. For instance, the vinyl proton and the protons of the aminomethyl group would exhibit characteristic signals. Crucially, ¹⁹F NMR spectroscopy would show a signal with a specific chemical shift, confirming the presence of the fluorine atom and providing insights into its electronic environment. ucla.edu The coupling between the fluorine and adjacent protons (H-F coupling) would be observable in both ¹H and ¹⁹F spectra, further solidifying the structural assignment.

Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula, C₄H₆FNO₂. creative-proteomics.com The fragmentation pattern observed in the mass spectrum, generated by techniques such as electron ionization (EI) or electrospray ionization (ESI), would offer valuable structural clues. Key fragments would likely correspond to the loss of the carboxylic acid group, the amino group, or other characteristic neutral losses, helping to piece together the molecular structure.

Infrared (IR) Spectroscopy complements NMR and MS by identifying the functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the C=O stretch of the carbonyl group, and the C=C stretch of the alkene. The presence of a C-F bond would also give rise to a characteristic absorption in the fingerprint region of the spectrum.

Spectroscopic Technique Anticipated Observations for this compound
¹H NMRSignals for vinyl proton, aminomethyl protons, and carboxylic acid proton with specific chemical shifts and coupling constants.
¹³C NMRResonances for the carboxylic carbon, olefinic carbons (one coupled to fluorine), and the aminomethyl carbon.
¹⁹F NMRA single resonance confirming the presence of the fluorine atom, with coupling to adjacent protons.
High-Resolution Mass SpectrometryAccurate mass measurement confirming the elemental composition C₄H₆FNO₂.
Infrared SpectroscopyCharacteristic absorption bands for O-H, N-H, C=O, C=C, and C-F functional groups.

Chromatographic Techniques for Purity Assessment and Separation

Ensuring the purity of a synthesized batch of this compound is critical for its use in further research. Chromatographic techniques are the gold standard for assessing purity and separating the target compound from any starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity analysis of non-volatile compounds like amino acids. nih.gov A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be suitable for separating this compound from impurities. The retention time of the compound would be a characteristic identifier under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity determination.

Gas Chromatography (GC) is typically used for volatile compounds. For a non-volatile amino acid like this compound, derivatization is necessary to increase its volatility. creative-proteomics.comnih.gov Common derivatization reagents include silylating agents (e.g., BSTFA, MTBSTFA) or acylating agents (e.g., trifluoroacetic anhydride). Once derivatized, the compound can be analyzed by GC, where it will exhibit a characteristic retention time on a suitable column, allowing for separation from other volatile components in the sample.

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and cost-effective method for preliminary purity assessment. A sample of the compound is spotted on an HPTLC plate (e.g., silica (B1680970) gel), which is then developed in an appropriate solvent system. The position of the spot corresponding to this compound (Rf value) can be compared to that of a reference standard. The presence of additional spots would indicate the presence of impurities.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis of Derivatives

While spectroscopic methods provide information about the connectivity of atoms, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. Obtaining suitable single crystals of this compound or a derivative would allow for the precise measurement of bond lengths, bond angles, and torsion angles. This technique is particularly crucial for confirming the (Z)-configuration of the double bond and for determining the absolute stereochemistry if a chiral center were present or introduced in a derivative. The resulting crystal structure would provide a definitive and detailed picture of the molecule's conformation.

Chiral Analysis Methods for Enantiomeric Purity Determination in Synthetic Batches

Since this compound itself is achiral, this section would be relevant for chiral derivatives or if the synthesis could potentially lead to chiral impurities. In such cases, determining the enantiomeric purity is essential.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common method for separating enantiomers. researchgate.netphenomenex.comnih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are often effective for the separation of derivatized amino acids. windows.net

Chiral Gas Chromatography (Chiral GC) can also be employed for the separation of enantiomers of volatile derivatives. Similar to chiral HPLC, this technique uses a chiral stationary phase to resolve the enantiomers.

Advanced Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, provide enhanced analytical power for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the analysis of this compound in complex matrices. nih.gov LC separates the compound from other components in the sample, and the mass spectrometer provides sensitive and selective detection. LC-MS/MS takes this a step further by isolating the molecular ion of the target compound and then fragmenting it to produce a characteristic fragmentation pattern, which provides an even higher degree of certainty in identification, especially at trace levels.

Applications of Z 4 Amino 2 Fluorobut 2 Enoic Acid in Chemical Biology and Biochemistry Research

Incorporation into Peptides and Proteins as a Non-Natural Amino Acid Probe

The introduction of non-natural amino acids (nnAAs) like (Z)-4-amino-2-fluorobut-2-enoic acid into peptides and proteins is a powerful strategy for introducing novel chemical and physical properties into these biomolecules. nih.gov This allows for detailed investigation of protein structure, function, and regulation.

Genetic code expansion is a revolutionary technique that enables the site-specific incorporation of nnAAs into proteins within living cells. addgene.orgnih.gov This methodology relies on an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. yale.edu The aaRS is evolved to specifically recognize the nnAA—in this case, this compound—and charge it onto its cognate tRNA. addgene.org This tRNA is engineered to recognize a reassigned codon, typically a rare stop codon like the amber codon (UAG), in the messenger RNA (mRNA) of a target gene. addgene.orgnih.gov When the ribosome encounters this codon during protein translation, the engineered tRNA delivers the nnAA, resulting in its incorporation into the growing polypeptide chain at a precise location. youtube.com This provides a powerful method for producing proteins with tailored modifications to investigate biological processes in vitro and in vivo. nih.gov

Table 1: Key Components for Genetic Code Expansion

ComponentFunctionRationale
Non-Natural Amino Acid (nnAA) Provides novel chemical or physical properties.This compound introduces a vinyl fluoride (B91410) for probing or functionalization.
Orthogonal aaRS Exclusively charges the nnAA onto the orthogonal tRNA.Evolved to ensure high fidelity and prevent mis-incorporation of natural amino acids. yale.edu
Orthogonal tRNA Recognizes a reassigned codon (e.g., UAG stop codon).Delivers the nnAA to the ribosome at the specified site in the mRNA sequence. addgene.org
Reassigned Codon A codon in the target gene designated to encode the nnAA.Typically a stop codon (UAG) or a quadruplet codon to minimize disruption of the native proteome. addgene.orgnih.gov

Beyond genetic methods, purely chemical strategies are widely used to synthesize peptides containing nnAAs. Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of this field, allowing for the stepwise assembly of a peptide chain on a solid resin support. nih.govpeptide.com To incorporate this compound, a derivative with its α-amino group protected, typically by a fluorenylmethyloxycarbonyl (Fmoc) group, is required. chempep.com This protected amino acid is then activated and coupled to the N-terminus of the growing peptide chain on the resin. The cycle of deprotection and coupling is repeated until the desired sequence is complete. peptide.com

For the construction of larger proteins, fragments synthesized via SPPS can be joined together using native chemical ligation. This technique involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site. nih.gov This allows for the assembly of large, complex proteins that can contain one or more nnAAs at specific locations.

The incorporation of an nnAA such as this compound can have significant effects on the biophysical properties of a protein. The introduction of a relatively small and highly electronegative fluorine atom can alter local electronic environments, influence hydrogen bonding networks, and modify hydrophobic interactions. The rigid double-bond geometry of the butenoic acid backbone restricts the conformational flexibility of the polypeptide chain at the site of incorporation.

Research on the effects of substituting natural amino acids, particularly in the hydrophobic core of proteins, demonstrates that changes in packing and hydrophobicity can significantly impact protein stability. nih.govnih.gov For instance, mutations involving β-branched amino acids like valine and isoleucine can alter the stability of coiled-coil structures by 0.5 to 1.0 kcal/mol per mutation due to packing effects. nih.gov By analogy, introducing the constrained and polar structure of this compound into a protein's core or onto its surface would be expected to perturb its folding landscape, stability, and dynamics, providing a valuable method for studying the principles of protein structure. researchgate.netresearchgate.net

Utilization as a Mechanistic Probe for Enzyme Studies in Vitro

Fluorinated analogues of natural substrates are powerful tools for elucidating enzyme mechanisms. The vinyl fluoride group in this compound can act as a "mechanism-based inactivator" or a reporter group. A study on the closely related compound, (Z)-4-amino-2-(trifluoromethyl)-2-butenoic acid, and its interaction with γ-aminobutyric acid aminotransferase (GABA-AT) illustrates this principle. nih.gov In that research, the compound was found to be both a substrate for the enzyme and an inhibitor. nih.gov The enzyme processes the analogue, but an intermediate species is generated that ultimately leads to inactivation, providing insight into the catalytic mechanism and the active site architecture. nih.gov The fluorine atom can also be used as a sensitive NMR probe (¹⁹F-NMR) to report on the local chemical environment within an enzyme's active site during binding and catalysis.

Development of Enzyme Inhibitor Analogues for Biochemical Pathway Interrogation

Building on its utility as a mechanistic probe, this compound serves as a valuable scaffold for the rational design of potent and specific enzyme inhibitors. The core structure can be systematically modified to enhance binding affinity and selectivity for a target enzyme. These tailored inhibitors are crucial tools for interrogating the function of specific enzymes within complex biochemical pathways.

For example, constrained analogues of 2-amino-4-phosphonobutanoic acid were developed to probe the distinct conformations required for binding to different glutamate (B1630785) receptor subtypes in the hippocampus, demonstrating how subtle structural changes can dramatically alter biological activity and selectivity. nih.gov Similarly, butenoic acid derivatives have been incorporated into more complex molecules to create irreversible inhibitors targeting the epidermal growth factor receptor (EGFR), a key target in cancer research. huji.ac.il These examples highlight the strategy of using a core structure like this compound as a starting point for developing sophisticated chemical probes to dissect cellular signaling and metabolic pathways. nih.gov

Precursor for Novel Organic Materials and Functional Molecules in Academic Research

The multiple reactive sites within this compound—the amine, the carboxylic acid, the double bond, and the vinyl fluoride—make it a versatile starting material for the synthesis of novel organic molecules and materials in academic research. These functional groups allow for a wide range of chemical transformations. For instance, unsaturated acid derivatives can be used in cyclization reactions to form heterocyclic structures like 2-pyranones, which are prevalent in many natural products with diverse biological activities. researchgate.net The unique combination of functionalities in this compound makes it a valuable building block for creating highly functionalized small molecules with potential applications in materials science or as scaffolds for drug discovery. nih.govresearchgate.net

Isotopic Labeling Strategies for Advanced Mechanistic and Tracer Studies

Isotopic labeling is a powerful technique used to trace the journey of a molecule through a chemical reaction, a metabolic pathway, or a biological system. wikipedia.org By replacing one or more atoms in a molecule of interest with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can track the molecule's fate and gain insights into complex biological processes at the atomic level. wikipedia.orgstudysmarter.co.uk This approach is invaluable in chemical biology and biochemistry for elucidating reaction mechanisms, mapping metabolic networks, and quantifying molecular fluxes. fiveable.menih.gov While specific research on the isotopic labeling of this compound is not extensively documented in publicly available literature, the established principles of isotopic labeling can be applied to devise strategies for its use in advanced mechanistic and tracer studies.

The core of this technique lies in the fact that isotopically labeled molecules are chemically almost identical to their unlabeled counterparts, allowing them to participate in biological processes without significantly altering them. wikipedia.org However, the difference in mass or nuclear properties allows them to be detected and distinguished by analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgwikipedia.org

Potential Isotopic Labeling Approaches for this compound

The structure of this compound offers several atoms that can be targeted for isotopic labeling. The choice of isotope depends on the specific research question and the analytical technique to be used.

Stable Isotope Labeling: For studies focusing on metabolic fate and flux analysis, stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H or D) are commonly employed. fiveable.me These non-radioactive isotopes are safe for in vivo studies and provide detailed structural and quantitative information when analyzed by MS and NMR. nih.gov

Radioisotope Labeling: For high-sensitivity tracer experiments, particularly in vitro, radioactive isotopes like Carbon-14 (¹⁴C) or Tritium (³H) could be used. wikipedia.org These isotopes are detected by their radioactive decay, offering exceptional sensitivity. creative-proteomics.com Another potential radioisotope is Fluorine-18 (¹⁸F), a positron emitter used in Positron Emission Tomography (PET) imaging, which could be incorporated to visualize the distribution of the compound in vivo. studysmarter.co.uk

The synthesis of isotopically labeled this compound would involve using labeled precursors in its chemical synthesis pathway.

Applications in Mechanistic Studies

Isotopically labeled this compound can be a powerful tool to investigate the mechanism of action of enzymes that may interact with it.

Enzyme Mechanism Elucidation: By synthesizing the compound with a ¹³C label at a specific position, researchers can track the transformation of the carbon backbone during an enzymatic reaction. nih.gov For example, labeling the carboxyl carbon (C1) could reveal if decarboxylation occurs, while labeling the carbon bearing the amino group (C4) could shed light on deamination or transamination reactions.

Kinetic Isotope Effect (KIE) Studies: Replacing a hydrogen atom with deuterium at a position involved in bond breaking during a reaction can slow down the reaction rate. This phenomenon, known as the kinetic isotope effect, can provide strong evidence for the involvement of that specific C-H bond in the rate-determining step of a reaction mechanism.

Applications in Tracer Studies

As a tracer, isotopically labeled this compound can be used to follow its path and metabolism within a biological system. youtube.com

Metabolic Fate and Pathway Analysis: By introducing ¹³C- or ¹⁵N-labeled this compound to cells or organisms, researchers can use mass spectrometry to identify and quantify its metabolic products. nih.gov This allows for the mapping of the metabolic pathways it enters and the identification of the enzymes responsible for its transformation.

Pharmacokinetic Studies: Labeling the compound with a stable isotope allows for its differentiation from endogenous molecules, enabling precise quantification in biological fluids and tissues over time. acs.org This is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

Interactive Data Tables

The following tables illustrate potential isotopic labeling strategies for this compound and their research applications.

Table 1: Potential Isotopes for Labeling this compound

IsotopeTypeCommon Analytical Technique(s)Potential Application(s)
¹³CStableMass Spectrometry (MS), NMR SpectroscopyMetabolic flux analysis, enzyme mechanism studies
¹⁵NStableMass Spectrometry (MS), NMR SpectroscopyTracing amino group metabolism, protein binding studies
²H (D)StableMass Spectrometry (MS), NMR SpectroscopyKinetic isotope effect studies, metabolic tracing
¹⁸FRadioactivePositron Emission Tomography (PET)In vivo imaging and distribution studies
¹⁴CRadioactiveScintillation counting, AutoradiographyHigh-sensitivity tracer studies, ADME studies

Table 2: Hypothetical Isotopic Labeling Schemes and Research Focus

Labeled CompoundResearch FocusRationale and Expected Outcome
[1-¹³C]-(Z)-4-amino-2-fluorobut-2-enoic acidInvestigating decarboxylation pathwaysTracing the fate of the carboxyl group to determine if it is released as ¹³CO₂.
[4-¹⁵N]-(Z)-4-amino-2-fluorobut-2-enoic acidStudying amino group metabolismFollowing the ¹⁵N label to identify transamination or deamination products.
[2-²H]-(Z)-4-amino-2-fluorobut-2-enoic acidElucidating enzyme reaction mechanismsMeasuring the kinetic isotope effect to determine if the C2-H bond is broken in the rate-limiting step.
[¹⁸F]-(Z)-4-amino-2-fluorobut-2-enoic acidIn vivo target engagement and distributionVisualizing the accumulation of the compound in specific tissues or organs using PET imaging.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Environmentally Benign Synthetic Routes

A primary challenge in the broader field of organofluorine chemistry is the development of sustainable and environmentally friendly synthetic methodologies. rsc.org Traditional fluorination methods often rely on harsh reagents and produce significant waste. Future research must prioritize the development of greener synthetic pathways to (Z)-4-amino-2-fluorobut-2-enoic acid.

Key Research Objectives:

One-Pot Reactions: Designing multi-component, one-pot reaction sequences can significantly improve efficiency and reduce waste by minimizing intermediate purification steps. rsc.org

Catalytic Methods: The exploration of transition-metal catalysis and organocatalysis offers a promising avenue for developing milder and more selective fluorination and amination reactions. rsc.orgnih.gov

Biocatalysis: The use of enzymes, or engineered enzymes, could provide highly selective and environmentally benign routes to fluorinated amino acids. nih.gov For instance, the directed evolution of enzymes has shown success in synthesizing other fluorinated amino acids and could be adapted for this target. nih.gov

Alternative Fluorinating Agents: Research into safer and more sustainable fluorinating reagents is crucial to move away from hazardous traditional options.

Synthetic StrategyAdvantagesKey Challenges
Multi-component One-Pot Reactions Reduced waste, time and cost efficiency, increased complexity in a single step. rsc.orgAchieving high regioselectivity and stereoselectivity with multiple reactive species.
Transition-Metal Catalysis High efficiency, selectivity, and functional group tolerance. rsc.orgnih.govCatalyst cost, potential for metal contamination in the final product.
Biocatalysis/Enzymatic Synthesis High stereoselectivity, mild reaction conditions, environmentally friendly. nih.govEnzyme stability, substrate scope limitations, and the need for directed evolution. nih.gov
Flow Chemistry Enhanced safety for hazardous reactions, precise control over reaction parameters, scalability.Initial setup cost, potential for clogging with solid byproducts.

Exploration of Novel Biochemical and Catalytic Applications in Emerging Research Areas

The structural features of this compound—a vinyl fluoride (B91410) motif combined with an amino acid scaffold—suggest a range of potential biochemical and catalytic applications that are yet to be explored.

Enzyme Inhibition: Fluorinated compounds are well-known as potent enzyme inhibitors. A related compound, (Z)-4-amino-2-(trifluoromethyl)-2-butenoic acid, has been investigated as an inactivator of γ-aminobutyric acid aminotransferase (GABA-AT). nih.gov Similarly, this compound could be explored as an inhibitor for various enzymes, with potential therapeutic applications.

Peptide and Protein Engineering: The incorporation of non-natural amino acids into peptides and proteins can confer enhanced stability, controlled conformation, and improved biological activity. nih.govmdpi.com Future work could focus on incorporating this compound into peptides to study its effects on structure and function. princeton.edu The vinyl fluoride group could act as a mimic of the peptide bond, potentially leading to novel peptidomimetics. mdpi.com

19F NMR and PET Imaging: The presence of the fluorine atom makes this compound a candidate for use in 19F NMR spectroscopy to probe biological systems. nih.gov Furthermore, if synthesized with 18F, it could serve as a tracer for Positron Emission Tomography (PET) imaging, enabling non-invasive diagnosis and monitoring of diseases. numberanalytics.com

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Compound Design in this compound Chemistry

Recent advancements in artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. chemcopilot.commi-6.co.jp These tools can be instrumental in overcoming the challenges associated with the synthesis and application of this compound.

Reaction Prediction and Optimization: AI models can predict the outcomes of chemical reactions, including yields and potential side products, by learning from vast datasets of known reactions. chemcopilot.comacs.orgspecialchem.com This can accelerate the development of efficient synthetic routes by reducing the need for extensive trial-and-error experimentation. chemcopilot.com

Sustainable Synthesis Design: AI can be used to design synthetic pathways that are more environmentally friendly by prioritizing reactions with higher atom economy and lower energy consumption. chemcopilot.com

Compound Property Prediction: Machine learning algorithms can predict the physicochemical and biological properties of novel compounds. This would allow for the in-silico screening of derivatives of this compound for specific applications, such as enzyme inhibition or material properties, before committing to their synthesis.

Managing Reactive Species: AI-enhanced monitoring systems are being developed to handle highly reactive compounds, which could improve the safety and efficiency of processes involving fluorinating agents. skyquestt.com

AI/ML ApplicationPotential Impact on this compound Research
Reaction Prediction Faster identification of viable and high-yield synthetic routes. chemcopilot.comspecialchem.com
Retrosynthesis Planning Proposing novel and efficient multi-step synthetic pathways from commercially available starting materials. chemcopilot.com
Property Prediction In-silico screening of derivatives for desired biological activity or material properties.
Process Optimization Fine-tuning reaction conditions (temperature, catalysts, solvents) for improved sustainability and yield. acs.org

Addressing Complex Stereochemical Control in Multi-Step Synthetic Pathways

A significant hurdle in the synthesis of many complex organic molecules is the precise control of stereochemistry. For this compound, this involves controlling the geometry around the carbon-carbon double bond to selectively obtain the (Z)-isomer.

The synthesis of α-fluoroalkyl-α-amino acids in an enantiopure form is recognized as a highly challenging area that requires the development of robust stereoselective methods. mdpi.com While the specific structure of this compound does not inherently possess a chiral center unless substituted, the principles of stereocontrol are paramount. Future synthetic efforts must focus on:

Stereoselective Catalysis: Developing catalysts that can direct the formation of the (Z)-isomer with high selectivity is a key goal.

Substrate-Controlled Synthesis: Designing precursors where the existing stereochemistry directs the formation of the desired (Z)-double bond.

Advanced Purification Techniques: Improving methods for the separation of (Z) and (E) isomers is crucial if stereoselective synthesis is not fully achieved.

The development of direct di- and trifluoromethylation of amino acid precursors is seen as a significant future advance, highlighting the ongoing need for new synthetic methodologies in this field. mdpi.com

Expanding the Scope of Fluorinated Non-Natural Amino Acid Applications in Advanced Research Disciplines

Beyond the traditional domains of medicinal chemistry, the unique properties of fluorinated amino acids like this compound open up possibilities in other advanced research areas.

Materials Science: Fluorinated compounds are known for their unique surface properties. This amino acid could be used to create surfaces with tailored hydrophobicity or biocompatibility. numberanalytics.com It could also be incorporated into polymers to modify their thermal stability and chemical resistance. numberanalytics.com The development of highly fluorinated aromatic species has already found use in materials and catalysis. nih.gov

Biomaterials: The incorporation of this amino acid into biomaterials could enhance their stability and functionality. For example, fluorinated peptides can self-assemble into complex structures, and understanding the role of fluorine in this process is an active area of research. mdpi.com

Chemical Biology: As a probe, this compound can be used to study complex biological processes. The site-specific incorporation of fluorinated amino acids into proteins is a major goal, although it presents significant challenges. rsc.orgmdpi.com Success in this area would enable detailed studies of protein structure, function, and interactions in their native environments. rsc.org The development of fluorinated macrocyclic peptides for targeted therapies is another promising frontier. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-4-amino-2-fluorobut-2-enoic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves fluorination of butenoic acid derivatives using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by stereoselective amination. To ensure (Z)-configuration, catalysts such as chiral palladium complexes or enzymatic resolution methods (e.g., using transaminases) are employed . Characterization via 19F^{19}\text{F} NMR and X-ray crystallography is critical to confirm stereochemistry and purity (>98% by HPLC) .

Q. How is the compound’s stability evaluated under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffers (pH 2–10) at 25–60°C, followed by LC-MS analysis to track degradation products. For example, acidic conditions (pH < 4) may hydrolyze the fluorine substituent, forming 4-aminobut-2-enoic acid, while alkaline conditions (pH > 9) induce decarboxylation. Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with fluorescence detection (λexem = 260/320 nm) achieves nanomolar sensitivity in plasma. For tissue samples, derivatization with dansyl chloride improves detectability. Validation follows ICH guidelines, including linearity (R² > 0.995), recovery (>90%), and precision (RSD < 5%) .

Advanced Research Questions

Q. How does this compound inactivate GABA aminotransferase (GABA-AT), and what structural insights inform inhibitor design?

  • Methodological Answer : The compound acts as a Michael acceptor, forming a covalent adduct with the pyridoxal 5′-phosphate (PLP) cofactor of GABA-AT. X-ray crystallography (PDB: 3FCR) reveals fluorine’s role in stabilizing the transition state via H-bonding with Thr<sup>109</sup>. Mutagenesis studies (e.g., Thr109Ala) confirm reduced inhibition efficacy (IC50 increases from 12 nM to 1.2 µM) .

Q. How can contradictory data on the compound’s pharmacokinetics (e.g., bioavailability vs. toxicity) be reconciled?

  • Methodological Answer : Discrepancies arise from species-specific metabolism (e.g., rapid glucuronidation in rodents vs. slow in primates). Use physiologically based pharmacokinetic (PBPK) modeling to adjust dosing. For toxicity, in vitro CYP450 inhibition assays (e.g., CYP3A4 IC50 = 8 µM) combined with in vivo microsampling clarify dose-limiting hepatotoxicity .

Q. What experimental strategies resolve conflicting reports on the compound’s efficacy in epilepsy models?

  • Methodological Answer : Variability stems from differences in seizure induction methods (e.g., pentylenetetrazole vs. kainic acid). Standardize models using EEG-monitored rodents and dose-response curves (ED50 = 15 mg/kg). Meta-analysis of raw data (n ≥ 30 per group) with random-effects models accounts for inter-study heterogeneity .

Q. How can computational modeling predict off-target interactions of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) against the Human Proteome Atlas identifies potential off-targets (e.g., alanine transaminase, Kd = 4.3 µM). Validate via surface plasmon resonance (SPR) and cellular thermal shift assays (CETSA). Adjust fluorine substitution to reduce affinity for non-target enzymes .

Data Contradiction and Reproducibility

Q. What protocols ensure reproducibility in synthesizing this compound across labs?

  • Methodological Answer : Adopt the NIH Rigor and Reproducibility Checklist:

  • Purity: ≥98% (HPLC, trifluoroacetic acid/water gradient).
  • Stereochemistry: Single-crystal X-ray diffraction (CCDC deposition required).
  • Batch consistency: 3 independent syntheses with ≤5% variance in yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.